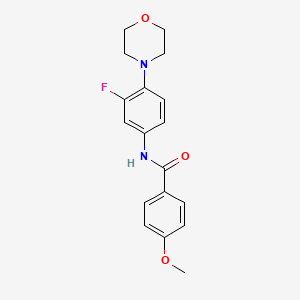
N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic compound with a unique structure that combines a fluoro-substituted phenyl ring, a morpholine ring, and a methoxybenzenecarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide typically involves multiple steps. One common method starts with the substitution of morpholine on a fluoro-substituted nitrobenzene derivative, followed by reduction of the nitro group to an amine. The amine is then reacted with a methoxybenzenecarboxylic acid derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
作用機序
The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, such as DNA gyrase, which are essential for bacterial replication and survival. This inhibition disrupts bacterial DNA processes, leading to cell death .
類似化合物との比較
Similar Compounds
N-(3-fluoro-4-morpholinophenyl)acetamide: Shares the fluoro and morpholine groups but differs in the acetamide moiety.
3-fluoro-4-morpholinoaniline: Lacks the methoxybenzenecarboxamide group but retains the fluoro and morpholine groups.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
特性
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNYDAEYIRPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2925576.png)
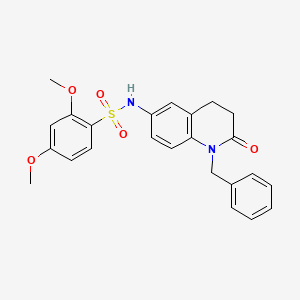
![2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2925580.png)
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
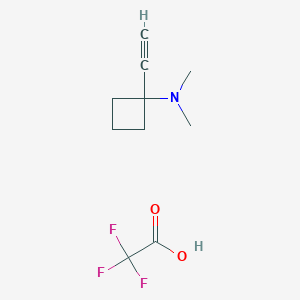
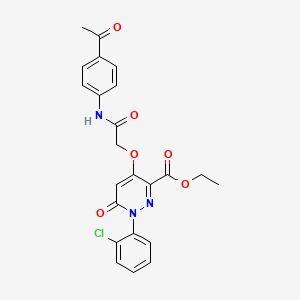
![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)
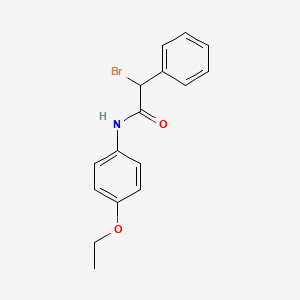
![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)
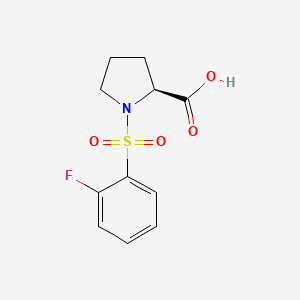
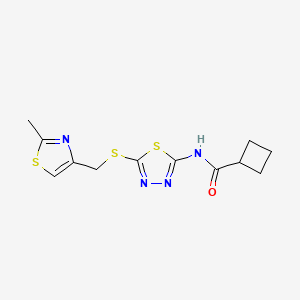
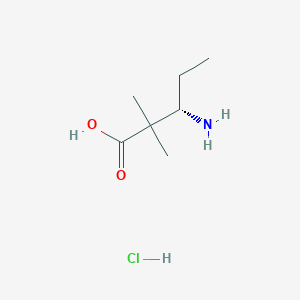
![5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2925596.png)
